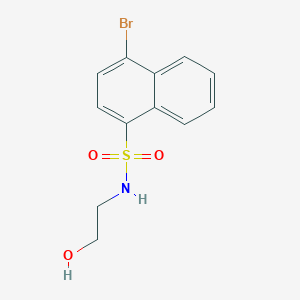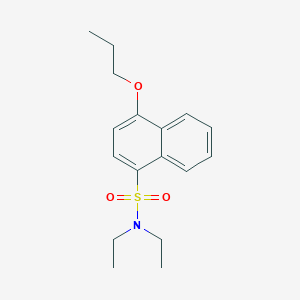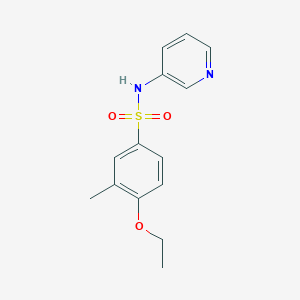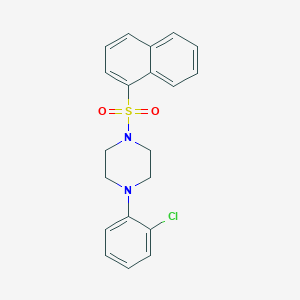![molecular formula C19H23ClN2O3S B245639 1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. This compound is commonly referred to as CM-ET and belongs to the piperazine class of compounds. CM-ET has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
作用機序
The exact mechanism of action of CM-ET is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation and tumor growth. CM-ET has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. It also inhibits the activity of VEGF, a signaling molecule that is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects
CM-ET has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce the formation of new blood vessels in tumors. CM-ET has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using CM-ET in lab experiments is its potential therapeutic benefits. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the treatment of various diseases. However, there are also limitations to using CM-ET in lab experiments. The synthesis of CM-ET is a multi-step process that requires specialized equipment and expertise. Additionally, the exact mechanism of action of CM-ET is not fully understood, which makes it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on CM-ET. One area of research is the optimization of its therapeutic effects. This could involve the development of new synthesis methods, as well as a better understanding of its mechanism of action. Another area of research is the development of new applications for CM-ET. For example, it could be used in combination with other drugs to enhance their therapeutic effects. Overall, CM-ET is a promising compound that has the potential to lead to new treatments for a range of diseases.
合成法
The synthesis of CM-ET involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3-chloro-2-methylphenylamine with 4-ethoxybenzenesulfonyl chloride to form 1-(3-chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
CM-ET has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disease.
特性
分子式 |
C19H23ClN2O3S |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-16-7-9-17(10-8-16)26(23,24)22-13-11-21(12-14-22)19-6-4-5-18(20)15(19)2/h4-10H,3,11-14H2,1-2H3 |
InChIキー |
UGGUCGIVMXQZCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
正規SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
![1-(2,3-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245579.png)

![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245597.png)


![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)
